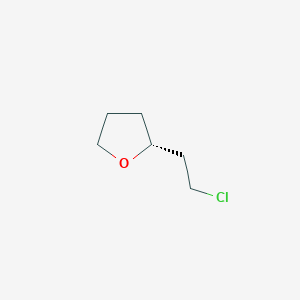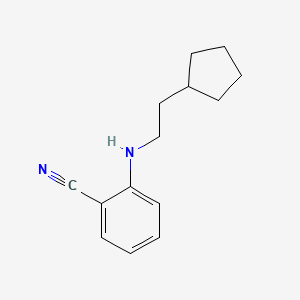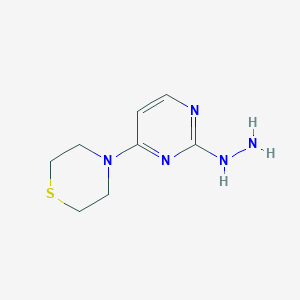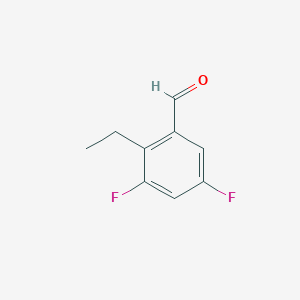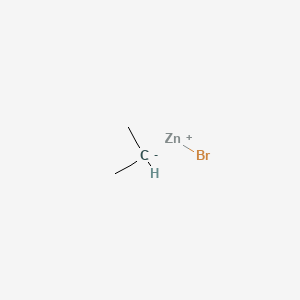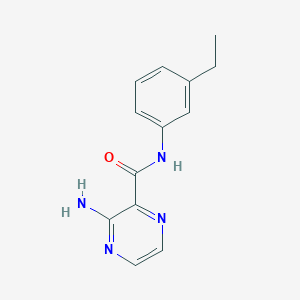
3-amino-N-(3-ethylphenyl)pyrazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-(3-ethylphenyl)pyrazine-2-carboxamide is a compound belonging to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-ethylphenyl)pyrazine-2-carboxamide typically involves the reaction of 3-aminopyrazine-2-carboxylic acid with 3-ethylphenylamine. The reaction is carried out in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
化学反応の分析
Types of Reactions
3-amino-N-(3-ethylphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrazine derivatives. These products can be further characterized and utilized in various applications .
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
作用機序
The mechanism of action of 3-amino-N-(3-ethylphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In cancer cells, it induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation . The exact molecular targets and pathways involved are still under investigation and require further research.
類似化合物との比較
3-amino-N-(3-ethylphenyl)pyrazine-2-carboxamide can be compared with other similar compounds, such as:
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide: This compound has shown higher antimicrobial activity against Mycobacterium tuberculosis.
N-alkyl-3-aminopyrazine-2-carboxamides: These derivatives exhibit varying degrees of antimicrobial and cytotoxic activities depending on the length of the alkyl chain.
Pyrazinamide derivatives: These compounds are known for their antimycobacterial activity and are used in the treatment of tuberculosis.
特性
分子式 |
C13H14N4O |
|---|---|
分子量 |
242.28 g/mol |
IUPAC名 |
3-amino-N-(3-ethylphenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H14N4O/c1-2-9-4-3-5-10(8-9)17-13(18)11-12(14)16-7-6-15-11/h3-8H,2H2,1H3,(H2,14,16)(H,17,18) |
InChIキー |
YUQSFMCHBCICAZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=NC=CN=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



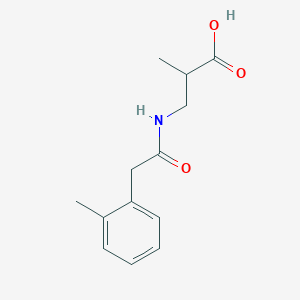
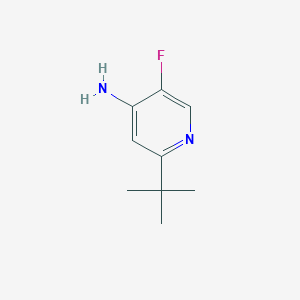
![2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one](/img/structure/B14893834.png)
![(3aR,6aR)-tert-Butyl 4-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B14893835.png)
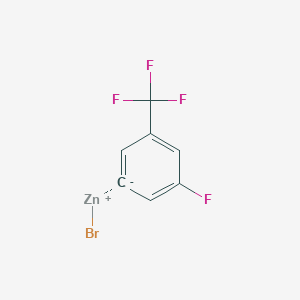
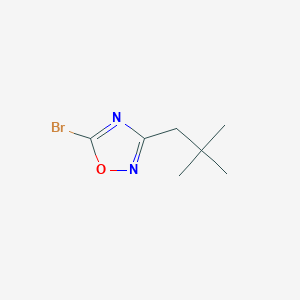
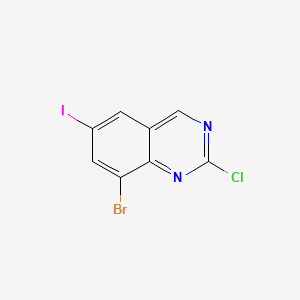
![methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14893866.png)
